1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
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Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is an organic compound characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3-ethoxyphenoxy)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenoxy)ethanone
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is unique due to the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-11-3-2-4-12(8-11)20-9-15(18)13-6-5-10(16)7-14(13)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQGGGXYNOBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160413 |
Source
|
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137987-87-2 |
Source
|
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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